molecular formula C10H22O B1605452 (R)-2-Isopropyl-5-methylhexanol CAS No. 41884-28-0

(R)-2-Isopropyl-5-methylhexanol

Cat. No.: B1605452
CAS No.: 41884-28-0
M. Wt: 158.28 g/mol
InChI Key: SFIQHFBITUEIBP-JTQLQIEISA-N
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Description

Significance of Chiral Alcohols in Modern Organic Chemistry

Chiral alcohols are organic compounds containing a hydroxyl group attached to a stereogenic center, a carbon atom bonded to four different substituents. fiveable.me This structural feature makes them optically active and non-superimposable on their mirror images, known as enantiomers. fiveable.me The significance of chiral alcohols in modern organic chemistry is immense, as they are crucial building blocks for synthesizing more complex chiral molecules with specific stereochemistry. fiveable.mealfachemic.com

The ability to control the three-dimensional arrangement of atoms is paramount in fields such as pharmaceuticals and agrochemicals, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. fiveable.menih.gov Chiral alcohols serve as versatile intermediates in the synthesis of enantiomerically pure compounds. nih.gov They can be prepared through various methods, including the asymmetric reduction of prochiral ketones, often facilitated by biocatalysts like alcohol dehydrogenases or synthetic catalysts. wisdomlib.org Their utility extends to their role as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

Stereochemical Importance of the (1R,2S,5R) Configuration in Chemical Research

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. tru.ca The Cahn-Ingold-Prelog (CIP) system provides a standardized nomenclature (R/S) to define the absolute configuration of each stereocenter. libretexts.orgmasterorganicchemistry.com The (1R,2S,5R) configuration of 2-isopropyl-5-methylcyclohexanol is of particular importance because it corresponds to the naturally occurring and most widely used enantiomer, (-)-menthol. d-nb.inforesearchgate.net

This specific spatial arrangement of the isopropyl, methyl, and hydroxyl groups on the cyclohexane (B81311) ring dictates its physical properties and, crucially, its interactions with other chiral molecules. In asymmetric synthesis, the well-defined and rigid conformation of the (1R,2S,5R) scaffold makes it an excellent chiral auxiliary. uoi.gr When used as a resolving agent, it can be esterified with a racemic mixture of carboxylic acids, forming diastereomers that can be separated due to their different physical properties. Subsequent hydrolysis then yields the enantiomerically pure acids. uoi.gr The defined stereochemistry of the (1R,2S,5R) configuration is fundamental to its role in inducing stereoselectivity in a wide array of chemical transformations.

Overview of Current Research Trajectories for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

Current research on (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol continues to build upon its established role as a versatile chiral building block. Research trajectories can be broadly categorized into its use as a chiral auxiliary, a starting material for complex syntheses, and in the development of novel catalytic systems.

Asymmetric Synthesis and Catalysis : A primary research focus is its application as a chiral auxiliary to control the stereochemical outcome of reactions. For instance, menthyl esters are used to direct additions to carbonyls or enolates. Recent studies explore its derivatives in stereoselective reactions, such as the synthesis of sulfinimidate esters where the imidation of a sulfur atom proceeds with complete stereocontrol, affording products with high enantiomeric purity. mdpi.comresearchgate.net Industrial processes, like the Takasago synthesis of (-)-menthol, showcase the power of asymmetric catalysis and highlight the ongoing quest for more efficient catalysts. d-nb.infouoi.grleffingwell.com

Synthesis of Novel Compounds : Researchers utilize (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol as a readily available, chiral starting material for the synthesis of more complex molecules. researchgate.net Its chiral scaffold is incorporated into the final structure of new compounds, including novel ligands for asymmetric catalysis and biologically active molecules. researchgate.net For example, it has been used as a substituent in the production of imidazolium-based ionic liquids. researchgate.net

Catalytic System Development : There is ongoing interest in developing new catalysts and methods for the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol itself. Research includes the catalytic hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone using specific catalysts to achieve high yield and stereoselectivity, which is important for industrial production. google.com

Summary of Research Applications

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41884-28-0

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

(2R)-5-methyl-2-propan-2-ylhexan-1-ol

InChI

InChI=1S/C10H22O/c1-8(2)5-6-10(7-11)9(3)4/h8-11H,5-7H2,1-4H3/t10-/m0/s1

InChI Key

SFIQHFBITUEIBP-JTQLQIEISA-N

SMILES

CC(C)CCC(CO)C(C)C

Isomeric SMILES

CC(C)CC[C@@H](CO)C(C)C

Canonical SMILES

CC(C)CCC(CO)C(C)C

Other CAS No.

41884-28-0

Origin of Product

United States

Stereoselective Synthesis and Enantiocontrol Methodologies of 1r,2s,5r 2 Isopropyl 5 Methylcyclohexanol

Established and Emerging Synthetic Routes for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

The industrial demand for enantiomerically pure (-)-menthol has spurred the development of several key synthetic strategies. These routes leverage various starting materials and catalytic systems to achieve the desired stereoisomer with high purity.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of readily available precursors such as thymol (B1683141), pulegone (B1678340), or menthone represents a major industrial pathway to menthol (B31143). d-nb.infomdpi.com The primary challenge lies in controlling the diastereoselectivity and enantioselectivity of the reduction of the carbonyl group and/or carbon-carbon double bonds to yield the desired (1R,2S,5R) configuration among the eight possible stereoisomers.

Hydrogenation of thymol , which can be derived from m-cresol, is a common industrial method. mdpi.com This process typically requires hydrogenation of the aromatic ring followed by reduction of the resulting ketone intermediate (menthone). d-nb.infobrainly.in Various heterogeneous catalysts, including supported nickel, platinum-group metals, and copper chromite, are employed. d-nb.infomdpi.com The reaction conditions and choice of catalyst significantly influence the resulting mixture of menthol, neomenthol, isomenthol, and neoisomenthol (B150136). d-nb.info For instance, hydrogenation of thymol over a Ru/Al2O3 catalyst in ethanol (B145695) at 40°C was reported to yield a mixture containing 79% neoisomenthol and 10% isomenthol. d-nb.info Subsequent separation and isomerization steps are often necessary to isolate the desired (-)-menthol. leffingwell.com

PrecursorCatalystConditionsKey ProductsYield/SelectivityReference(s)
ThymolRu/Al₂O₃Ethanol, 40°CNeoisomenthol, Isomenthol79% Neoisomenthol, 10% Isomenthol d-nb.info
ThymolNi/Ce170-220°C, 20 MPad/l-menthol (B7771125)59% d/l-menthol selectivity mdpi.com
(+)-PulegoneNi catalysts-Menthols~85% menthone/isomenthone researchgate.net
(+)-PulegoneCu/Al₂O₃90°C, 1 atm H₂MentholsComplete conversion to menthols researchgate.net
2S-trans-5-methyl-2-(1-methylethyl)cyclohexanoneSpecial Catalyst (Formula I in source)Methanol, 100°C, 80 bar H₂(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol98.8% yield, 99.1% ee google.com

Table 1: Selected data on the catalytic hydrogenation of various precursors to produce menthol isomers.

Hydrogenation of (+)-pulegone , a major component of pennyroyal oil, is another established route. researchgate.netresearchgate.net Catalytic reduction of pulegone can yield a mixture of menthone and isomenthone, which can then be further hydrogenated to the corresponding menthol isomers. nih.gov Copper-based catalysts have shown unprecedented activity in converting pulegone to menthols under mild conditions. researchgate.net

A more direct approach involves the catalytic hydrogenation of a specific menthone isomer. For example, 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone can be hydrogenated using a specific catalyst to yield (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol with high yield and stereoselectivity. google.com

Asymmetric Isomerization and Cyclization Pathways

Perhaps the most celebrated example of asymmetric catalysis in industry is the Takasago synthesis of (-)-menthol, inspired by the work of Noyori on asymmetric isomerization. d-nb.info This process starts from myrcene (B1677589), which is converted to N,N-diethylgeranylamine. d-nb.inforsc.org The key step is the asymmetric isomerization of this amine to (+)-citronellal enamine, catalyzed by a chiral rhodium-BINAP complex. d-nb.info This reaction proceeds with very high enantioselectivity. The resulting enamine is then hydrolyzed to (+)-citronellal with greater than 98% enantiomeric excess (ee). d-nb.info This is followed by a zinc bromide-catalyzed ene-cyclization to form (-)-isopulegol, which is subsequently hydrogenated over a nickel catalyst to afford (-)-menthol. d-nb.inforsc.org

Enzyme-Catalyzed Synthetic Strategies for Chiral Alcohol Production

Biocatalysis offers a powerful and environmentally benign alternative for producing enantiopure chiral alcohols. The primary strategy for (-)-menthol production is the kinetic resolution of a racemic mixture of menthol or its esters using enzymes, particularly lipases. leffingwell.comacs.orgnih.gov

Lipases exhibit stereoselectivity in catalyzing esterification or hydrolysis reactions. google.com In a typical resolution of dl-menthol, the enzyme selectively acylates one enantiomer (e.g., (-)-menthol) to its ester, leaving the other enantiomer unreacted. acs.org The resulting ester and the unreacted alcohol can then be separated. Lipases from Candida rugosa and Thermomyces lanuginosus have proven highly effective for this purpose. acs.orgnih.gov For example, researchers have developed a process where a racemic mixture of menthol diastereomers is acylated using a stereoselective lipase (B570770), yielding l-menthyl acetate (B1210297) with at least 96% ee. leffingwell.com The unreacted isomers can be racemized and recycled, making the process highly efficient. leffingwell.com

EnzymeStrategySubstrateKey Finding(s)Reference(s)
Candida rugosa lipaseKinetic Resolution (Esterification)dl-mentholImmobilized lipase showed high operational stability; >85% activity remained after 34 days. acs.org
Thermomyces lanuginosus lipase (Lipozyme TL IM)Kinetic Resolution (Transesterification)(±)-mentholAchieved 99.3% ee for (-)-menthyl acetate at 34.7% conversion. nih.gov
Human Carbonic Anhydrase II (hCAII)Asymmetric ReductionKetonesCatalyzes asymmetric reduction of ketones with silanes as the reductant under mild conditions. acs.org
Alcohol Dehydrogenases (ADHs)DeracemizationRacemic propargylic alcoholsA cascade using peroxygenase and enantiocomplementary ADHs produces enantiopure alcohols. nih.govacs.org

Table 2: Examples of enzyme-catalyzed strategies for chiral alcohol production.

More recently, carbonic anhydrase has been explored in chemoenzymatic sequential catalysis for the synthesis of various chiral alcohols from alkanes, alkenes, and alkynes with excellent enantioselectivity (up to 99% ee). acs.orgacs.org These systems combine chemical catalysts with the high selectivity of enzymes like human carbonic anhydrase II (hCAII), which can asymmetrically reduce ketones. acs.org

Development of Novel Chiral Catalysts and Ligands for Asymmetric Synthesis of Related Alcohols

The quest for highly efficient and selective methods for synthesizing chiral alcohols extends beyond menthol, driving the development of novel catalytic systems. These systems often feature transition metals complexed with sophisticated chiral ligands or employ metal-free organocatalysts and biocatalysts.

Metal-Catalyzed Asymmetric Reactions for Chiral Alcohol Formation

Ruthenium and chromium complexes are at the forefront of metal-catalyzed asymmetric synthesis of chiral alcohols.

Ruthenium-mediated processes are particularly well-known for the asymmetric hydrogenation and transfer hydrogenation of ketones. rsc.orgacs.org The combination of ruthenium complexes with chiral ligands, such as those derived from cinchona alkaloids or BINAP, can yield chiral alcohols with exceptionally high enantioselectivity, often exceeding 99% ee. rsc.orgnih.gov These catalytic systems function by creating a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral ketone. nih.gov The mechanism often involves the transfer of a hydridic Ru-H and a protic N-H (from the ligand) to the carbonyl group. nih.gov

MetalCatalyst/Ligand SystemReaction TypeSubstrateEnantioselectivity (ee)Reference(s)
RutheniumRu complexes with cinchona alkaloid-derived NNP ligandsAsymmetric HydrogenationAromatic & Heteroaromatic KetonesUp to 99.9% rsc.orgnih.gov
Ruthenium[RuCl₂(η⁶-arene)]₂ with chiral amino alcoholsAsymmetric Transfer HydrogenationAromatic KetonesUp to 99% acs.org
ChromiumChiral chromium/diarylamine bis(oxazoline) catalystAsymmetric Reformatsky Reactionα-halo esters/amides and aldehydes- nih.gov
ChromiumCarbazole-based bisoxazoline ligandEnantioselective preparation of protected 1,3-diolsAldehydesUp to 98% researchgate.net

Table 3: Selected metal-catalyzed asymmetric reactions for chiral alcohol synthesis.

Chromium-mediated processes have enabled challenging transformations, such as the asymmetric synthesis of 1,3-diols and the asymmetric Reformatsky reaction. nih.govresearchgate.net For instance, a chiral chromium catalyst bearing a carbazole-based bisoxazoline ligand can synthesize a variety of optically pure protected 1,3-diols with up to 98% ee. researchgate.net These methods provide access to complex chiral molecules that are valuable synthetic intermediates. researchgate.netnih.gov

Organocatalytic and Biocatalytic Systems for Highly Enantioselective Transformations

In a move towards more sustainable and metal-free chemistry, organocatalysis and biocatalysis have emerged as powerful strategies for asymmetric synthesis.

Organocatalysis employs small, chiral organic molecules to catalyze enantioselective transformations. Chiral phosphoric acids, for example, have been used to catalyze the asymmetric allylation of ketones, producing tertiary chiral alcohols with high enantiomeric excess (up to 94% ee). nih.gov

Biocatalytic systems offer unparalleled selectivity under mild, environmentally friendly conditions. nih.gov Alcohol dehydrogenases (ADHs) are particularly versatile, capable of reducing a wide range of prochiral ketones to their corresponding chiral alcohols with high enantiopurity. nih.govrsc.orgnih.gov To overcome cofactor costs, ADHs are often used in coupled-enzyme systems for cofactor regeneration. nih.gov One-pot deracemization processes, which combine a non-selective oxidation of a racemic alcohol to a ketone with a highly enantioselective reduction back to a single enantiomer of the alcohol, represent an advanced biocatalytic strategy. acs.org These systems can utilize photocatalysts for the oxidation step and stereocomplementary ADHs for the enantiodivergent reduction, achieving high conversions and excellent optical purity. acs.org

Chiral Auxiliaries in Stereoselective Transformations for Accessing (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol Analogues

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, having served its purpose of inducing chirality. wikipedia.org This strategy allows for the creation of a wide array of chiral molecules with a high degree of stereocontrol.

Several classes of chiral auxiliaries have been developed and successfully employed in the synthesis of complex natural products and pharmaceuticals. Notable examples include Evans' oxazolidinones, which are instrumental in asymmetric alkylation and aldol (B89426) reactions, and camphorsultam. researchgate.net For instance, the synthesis of the macrolide antibiotic cytovaricin masterfully utilizes oxazolidinone auxiliaries to set the stereochemistry of nine distinct stereocenters. wikipedia.org

Menthol derivatives themselves, such as 8-phenylmenthol, have been used as chiral auxiliaries. slideshare.net In a landmark synthesis of prostaglandins, (-)-8-phenylmenthol (B56881) was employed to control the stereochemistry of key intermediates. slideshare.net More broadly, menthols have served as chiral auxiliaries in processes like asymmetric cycloadditive oligomerization to generate chiral β-peptide frameworks. nih.gov

While direct examples of the use of these specific auxiliaries to synthesize analogues of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol are not extensively detailed in readily available literature, the principles underlying their application are directly transferable. By attaching a chiral auxiliary, such as a derivative of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol itself or another well-established auxiliary, to a precursor molecule, chemists can synthesize a variety of analogues. These can include aminic, carboxylic, or other functionalized derivatives with the desired (1R,2S,5R) configuration. The auxiliary guides the approach of reagents to a specific face of the molecule, ensuring the formation of the correct stereoisomer.

Strategies for Control of Diastereoselectivity and Enantiomeric Excess in the Synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

Achieving high diastereoselectivity and enantiomeric excess (e.e.) is paramount in the synthesis of a single stereoisomer like (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol. Various strategies have been developed to this end, ranging from catalytic asymmetric hydrogenation to the use of chiral starting materials.

A highly effective method for the direct synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol involves the catalytic hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone. google.com The use of a specific ruthenium-based catalyst featuring a chiral phosphine (B1218219) ligand has been shown to produce the desired alcohol with exceptional yield and stereoselectivity. google.com The chiral environment created by the catalyst directs the addition of hydrogen to one face of the prochiral ketone, leading to the formation of the (1R,2S,5R) isomer with high fidelity.

Table 1: Catalytic Hydrogenation for the Synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

Starting MaterialCatalystTemperature (°C)Pressure (bar H₂)Yield (%)Enantiomeric Excess (e.e.) (%)
2S-trans-5-methyl-2-(1-methylethyl)cyclohexanoneRuCl₂(C₆H₆) with (S)-(-)-5,5'-bis-diphenylphosphine-4,4'-di-1,3-benzenediyl ligand1008098.899.1

Data sourced from patent CN104909992A. google.com

Beyond this specific transformation, broader industrial strategies for the synthesis of (-)-menthol, which shares the same core stereochemistry, provide further insight into controlling stereoselectivity. These include:

Resolution of Racemic Mixtures: The Symrise process involves the hydrogenation of thymol to produce a mixture of menthol isomers. The racemic menthol is then resolved by crystallizing the benzoate (B1203000) ester with a seed of the pure (-)-isomer. The remaining (+)-rich liquor is recycled. libretexts.org

Asymmetric Isomerization: The Takasago process utilizes a chiral ruthenium-BINAP catalyst for the asymmetric isomerization of an allylic amine derived from myrcene. This step generates citronellal (B1669106) with high enantiomeric purity, which is then cyclized and reduced to (-)-menthol. libretexts.orgd-nb.info

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as (+)-pulegone, allows for the synthesis of (-)-menthol. The existing stereocenter in the starting material directs the stereochemical outcome of subsequent reactions. libretexts.org

Advanced Catalysis: Recent research has demonstrated the use of a confined chiral acid, a highly fluorinated imino-imidodiphosphate, to catalyze the selective conversion of neral (B7780846) to (1R,6S)-trans-isopiperitenol, a key intermediate for both menthol and cannabinoid synthesis. This catalyst prevents product decomposition by binding it in an unreactive conformation. nih.gov

These diverse approaches underscore the array of sophisticated techniques available to the synthetic chemist for the precise control of stereochemistry in the production of valuable chiral compounds like (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol and its analogues.

Reactivity and Advanced Chemical Transformations of 1r,2s,5r 2 Isopropyl 5 Methylcyclohexanol

Reactions Involving the Hydroxyl Functional Group of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

The hydroxyl group is the primary site of reactivity in (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, participating in a range of reactions including esterification, etherification, oxidation, and dehydration.

The hydroxyl group of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol can be readily converted into esters and ethers, which serve as important intermediates in organic synthesis. These reactions often proceed with high stereoselectivity, preserving the chiral integrity of the menthol (B31143) backbone.

Esterification: Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. These menthyl esters are valuable as chiral auxiliaries, enabling the stereoselective synthesis of other chiral molecules. For instance, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate, a derivative of L-menthol (B7771125), is a key reagent in the Andersen-Trost synthesis for the preparation of chiral sulfoxides. mdpi.com Recently, this sulfinate ester has been utilized in the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate, a chiral sulfonimidate, through a stereoselective NH-transfer reaction. mdpi.comresearchgate.net This transformation, employing diacetoxyiodobenzene (B1259982) and ammonium (B1175870) carbamate, proceeds with complete stereocontrol, yielding the product as a single diastereoisomer with high enantiomeric purity. mdpi.comresearchgate.net

Another example is the formation of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate, which highlights the versatility of the menthyl scaffold in creating complex chiral molecules. nih.govsigmaaldrich.com

Etherification: Etherification reactions, such as the Williamson ether synthesis, can be used to prepare menthyl ethers. These ethers can serve as protecting groups for the hydroxyl functionality or as chiral ligands in asymmetric catalysis.

Table 1: Examples of Esterification and Etherification Products of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

Product NameReagentsApplication/Significance
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, (S)-4-methylbenzenesulfinyl chlorideChiral auxiliary in asymmetric synthesis
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate, diacetoxyiodobenzene, ammonium carbamateChiral sulfonimidate for asymmetric synthesis
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, 5-hydroxy-1,3-oxathiolane-2-carboxylic acid derivativeChiral building block

The controlled oxidation of the secondary alcohol in (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol yields (1R,5R)-2-isopropyl-5-methylcyclohexan-1-one, commonly known as L-menthone. The stereochemistry of the starting material directs the outcome of the oxidation, preserving the chirality at the C5 position.

Various oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity. Common oxidants include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base).

The resulting ketone, L-menthone, is a valuable chiral building block. For example, it can be used as a starting material for the synthesis of other chiral compounds through reactions at the alpha-carbon or through reduction to other menthol isomers. A Chinese patent describes a method for the catalytic hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone to produce (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol with high yield and stereoselectivity, demonstrating the reversibility of this process under specific catalytic conditions. google.com

The acid-catalyzed dehydration of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol is a classic elimination reaction that leads to the formation of alkenes. This reaction typically proceeds through an E1 mechanism involving the formation of a carbocation intermediate.

Protonation of the hydroxyl group converts it into a good leaving group (water). Loss of water generates a secondary carbocation. This carbocation can then lose a proton from an adjacent carbon to form a double bond. Due to the structure of the menthol skeleton, two primary regioisomeric products are possible: 2-menthene (B1252811) and 3-menthene.

According to Zaitsev's rule, the more substituted alkene is the thermodynamically more stable product and is generally favored. wpmucdn.comucsb.edu In the case of menthol dehydration, this would predict 3-menthene to be the major product. However, the actual product distribution can be influenced by reaction conditions such as the acid catalyst used and the temperature. ucsb.edu

Table 2: Products of Dehydration of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

Product NameStructureFormation Pathway
2-MentheneAlkeneElimination of water
3-MentheneAlkeneElimination of water

Carbon-Carbon Bond Formation and Skeletal Rearrangement Reactions

While reactions at the hydroxyl group are most common, transformations involving the carbon skeleton of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol or its derivatives are also synthetically important.

The ketone derivative, L-menthone, can undergo alpha-alkylation to form new carbon-carbon bonds. Furthermore, under certain conditions, the carbocation intermediate formed during dehydration reactions can undergo rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable carbocations, leading to rearranged alkene products. youtube.com For instance, a 1,2-hydride shift in the secondary carbocation formed from 2-methylcyclohexanol (B165396) leads to a more stable tertiary carbocation. ucsb.eduyoutube.com While this is a general principle for cyclohexanols, specific studies on the rearrangement pathways of the (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol carbocation are less common in the readily available literature.

Mechanistic Investigations of Reaction Pathways for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and Its Derivatives

The stereochemistry of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol plays a crucial role in directing the stereochemical outcome of its reactions. For example, in the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate, the imidation of the sulfur atom proceeds with complete stereocontrol. mdpi.comresearchgate.net This high degree of stereoselectivity is attributed to the influence of the chiral menthyl group.

The mechanism of the acid-catalyzed dehydration of cyclohexanols, including menthol, is well-established to proceed through an E1 pathway. This involves a carbocation intermediate, and the stereochemistry of the starting alcohol can influence the distribution of the resulting alkene isomers. wpmucdn.com

Recent research has also explored the reactivity of more complex derivatives. For instance, a bis-thioether derived from 5(S)-(l-menthyloxy)-2(5H)-furanone was found to undergo an unexpected thiolate–thiolate exchange reaction in a basic medium, leading to a novel sulfur-fused bicyclic compound. researchgate.net The structure of this complex product was confirmed by single-crystal X-ray diffraction. researchgate.net This highlights the ongoing investigation into the novel reactivity of molecules incorporating the (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl moiety.

Synthesis and Exploration of Derivatives and Analogues of 1r,2s,5r 2 Isopropyl 5 Methylcyclohexanol

Directed Synthesis of Structurally Modified Derivatives

The unique stereochemistry of (-)-menthol provides a scaffold for the synthesis of a diverse array of derivatives, each with specific properties and applications in academic and industrial research.

Carbonates and Ester Analogues of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol for Academic Study

The hydroxyl group of (-)-menthol is readily esterified or converted into a carbonate, providing a straightforward method for introducing a wide range of functional groups. These derivatives are synthesized for various academic pursuits, including the study of their biological activities and physicochemical properties.

A series of carbonate prodrugs of menthol (B31143) have been synthesized by reacting it with different aliphatic alcohols. researchgate.netnih.gov These studies aim to evaluate the antiparasitic activities of these novel compounds. Similarly, menthyl esters, such as menthyl acetate (B1210297), propionate (B1217596), butyrate, valerate, and hexanoate, have been synthesized to investigate the relationship between their structural, electrostatic, and electronic characteristics and their biological effects. nih.govnsu.ru The synthesis of these esters often involves standard esterification procedures, such as the reaction of menthol with the corresponding carboxylic acid or acid chloride.

Derivative Synthetic Approach Purpose of Study
Carbonate ProdrugsReaction of (-)-menthol with various aliphatic alcoholsEvaluation of in vitro antiparasitic activity researchgate.netnih.gov
Menthyl Esters (Acetate, Propionate, etc.)Esterification of (-)-menthol with corresponding carboxylic acidsEstablishing a connection between structure and biological effects nih.govnsu.ru
Menthol GlycinatesReaction of a menthol bromoester with secondary aminesInvestigation of prolonged cooling effects google.com

This table summarizes the synthesis and academic study of carbonate and ester analogues of (-)-menthol.

Organometallic Complexes and Coordination Compounds Derived from (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

The hydroxyl group of (-)-menthol can act as a ligand for various metals, forming organometallic complexes and coordination compounds. The chiral nature of the menthol backbone makes these complexes valuable in asymmetric catalysis and stereoselective synthesis. For instance, menthol has been used in the synthesis of chiral complexes with metals like gold and platinum. acs.org These complexes are of interest for their potential applications in catalysis and materials science.

Heterocyclic Derivatives Incorporating the (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol Moiety (e.g., Pyrrolidine, Tetrahydrofuran (B95107), Dithiepine structures)

The versatile structure of (-)-menthol allows for its incorporation into various heterocyclic systems. These derivatives are of significant interest due to the wide range of biological activities associated with heterocyclic compounds.

Pyrrolidine Derivatives: Menthol-derived glycinates can be formed from reactions with secondary amines, including the heterocyclic amine pyrrolidine. google.com Additionally, 2-tricyanovinyl-pyrrole derivatives of methoxy-menthol have been synthesized. researchgate.net

Tetrahydrofuran Derivatives: While direct synthesis of tetrahydrofuran derivatives from menthol is less common, the term "tetrahydrofuran" itself refers to a fundamental heterocyclic solvent structure. nih.gov

Dithiepine Derivatives: A chiral fused bicyclic sulfur heterocycle possessing a 1,4-dithiepine moiety has been synthesized starting from a derivative of (-)-menthol. mdpi.com This reaction involves the interaction of a chiral bis-thioether with propane-1,3-dithiol in a basic medium. mdpi.com

Triazole Derivatives: 1,2,3-triazole derivatives of menthol have been synthesized via click chemistry, a type of 1,3-dipolar Huisgen cycloaddition. researchgate.net These compounds are explored for their potential pharmacological importance. researchgate.net

Sulfinate and Sulfonimidate Analogues in Asymmetric Sulfur Chemistry

(-)-Menthol plays a crucial role as a chiral auxiliary in asymmetric sulfur chemistry. The diastereoselective synthesis of sulfinate esters from sulfinyl chlorides and menthol is a well-established method for producing enantiomerically pure sulfoxides. wikipedia.org

More recently, the synthesis of chiral optically active sulfonimidates has been explored. For example, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate has been synthesized via a stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate, also known as Andersen's reagent. mdpi.com This reaction proceeds with complete stereocontrol. mdpi.com The development of enantiopure bifunctional S(VI) transfer reagents has further enabled the asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides. nih.govchemrxiv.org

Exploration of Structure-Activity Relationships (SAR) in Advanced Chemical Systems Involving (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol Derivatives

Understanding the relationship between the structure of (-)-menthol derivatives and their biological activity is crucial for the design of new and more effective compounds.

Studies on menthyl esters have focused on establishing a connection between their structural, electrostatic, and electronic characteristics and their biological effects. nih.govnsu.ru For example, the molecular structure of (-)-menthol allows for a tighter fit with thermoreceptors in the skin, resulting in a more intense cooling sensation compared to its other isomers. nih.gov Quantum mechanical and molecular docking studies are employed to investigate the interactions of these esters with biological targets at a molecular level. nsu.ru

The antiparasitic activity of menthol carbonate prodrugs has been evaluated against various parasites, with some compounds showing high activity and selectivity. researchgate.netnih.gov In silico studies, including molecular dynamics simulations, are used to explore the potential modes of action of these derivatives. researchgate.net

Diastereomeric and Enantiomeric Resolution Techniques Applied to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and Related Chiral Compounds

The chiral nature of (-)-menthol makes it a valuable resolving agent for the separation of enantiomers of racemic mixtures. This is typically achieved by reacting the racemic compound with (-)-menthol to form diastereomers, which can then be separated by physical methods like crystallization or chromatography.

For instance, (-)-menthol has been used as a chiral auxiliary for the resolution of racemic carboxylic acids. nih.gov The racemic acid is esterified with (-)-menthol to produce a mixture of diastereomeric menthyl esters, which can then be separated by techniques such as preparative HPLC. nih.gov This method has been successfully applied in the enantiospecific synthesis of artificial glutamate (B1630785) analogs. nih.gov Similarly, mono-menthol esters of dicarboxylic acids, such as succinic acid, have been used to resolve racemic mixtures of ephedrine. google.com

The different diastereomers of menthol itself (menthol, neomenthol, isomenthol, and neoisomenthol) can be differentiated and their conformations analyzed using NMR spectroscopy and DFT calculations. researchgate.netmpg.de

Role in Advanced Organic Synthesis and Materials Science Research

Utilization of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol as a Chiral Building Block for Complex Molecule Construction

The inherent chirality of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol makes it an excellent chiral building block. In this capacity, its stereocenters are incorporated into a target molecule, directing the stereochemical outcome of subsequent reactions. This strategy is fundamental in the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical and agrochemical industries.

The structure of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol serves as a versatile scaffold for the stereoselective synthesis of various terpenoids and complex monoterpenes. Researchers have utilized this compound to achieve high levels of stereocontrol in the synthesis of natural products. For instance, it has been a foundational element in the synthesis of bioactive terpenoids through methods involving lipase-mediated resolutions. mdpi.comresearchgate.net This enzymatic approach allows for the preparation of enantioenriched chiral building blocks from racemic mixtures, which are then converted into complex targets. mdpi.comresearchgate.net

One notable application is in the synthesis of p-menthane (B155814) terpenes. By starting with derivatives of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, chemists can construct intricate monoterpenes like (-)-dill ether, a key flavor component of dill oil. researchgate.net The synthesis leverages the existing stereochemistry of the menthol (B31143) backbone to guide the formation of new stereocenters with high diastereoselectivity. researchgate.net

Table 1: Examples of Terpenoids Synthesized Using (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol Derivatives

Target TerpenoidPrecursor Derived From (1R,2S,5R)-2-isopropyl-5-methylcyclohexanolSynthetic StrategyReference
(+)-TetrahydroactinidiolideEnantioenriched lactoneLipase-mediated resolution and subsequent cyclization mdpi.com
(+)-Abscisic AcidEnantioenriched alcoholLipase-mediated resolution mdpi.com
(-)-Dill Etherp-Menth-1,5-dien-9-ol isomersPPL-mediated resolution and chemical transformation researchgate.net
Guaiane SesquiterpenesChiral lactone intermediateMulti-step chemical synthesis researchgate.net

Beyond its role as a structural component, (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol is a valuable precursor for the synthesis of chiral ligands and organocatalysts. The hydroxyl group can be readily functionalized to create a wide array of derivatives that can coordinate with metal centers or act as standalone organocatalysts. These catalysts are instrumental in asymmetric synthesis, where they facilitate the conversion of prochiral substrates into chiral products with high enantioselectivity.

For example, sulfonimidates derived from (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol have been synthesized and explored for their potential in asymmetric reactions. mdpi.comresearchgate.net The synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate from a commercially available sulfinate demonstrates the transfer of chirality from the menthol backbone to a new stereogenic sulfur center. mdpi.comresearchgate.net This process, which proceeds with high stereocontrol, yields a chiral product that can be used in further synthetic applications, such as the synthesis of optically active sulfoximines. mdpi.com

Precursor Chemistry to Speciality Chemicals and High-Value Intermediates in Fine Chemical Synthesis

The chemical versatility of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol allows it to serve as a key starting material for a range of specialty chemicals and high-value intermediates. Its derivatives are found in various applications, from pharmaceuticals to materials science.

A significant transformation is its conversion to (1r,2s,5r)-2-isopropyl-5-methylcyclohexanamine. nih.govsigmaaldrich.com This amine is a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients. The conversion typically involves the reductive amination of the corresponding ketone derived from the alcohol.

Furthermore, esterification of the hydroxyl group leads to a variety of esters with diverse properties. For example, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl propionate (B1217596) is one such derivative. sigmaaldrich.com Other complex derivatives, such as those used in the synthesis of pharmaceutical impurities or building blocks for novel materials, highlight the broad utility of this chiral alcohol. mdpi.comsigmaaldrich.compharmaffiliates.com The synthesis of a novel bicyclic sulfur-containing heterocycle from a menthol-derived furanone demonstrates its role in creating complex molecular architectures. mdpi.comresearchgate.net

Contributions to the Development of New Synthetic Methodologies and Catalytic Systems

Research involving (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol has contributed to the advancement of new synthetic methodologies and catalytic systems. Its use in studying reaction mechanisms and developing stereoselective transformations has provided valuable insights for organic chemists.

The development of methods for the stereoselective hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone to produce (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol with high yield and stereoselectivity is an example of process optimization with industrial relevance. google.com Furthermore, the use of its derivatives to probe the mechanisms of enzymatic reactions, such as those catalyzed by lipases, has enhanced the understanding of biocatalysis and its application in organic synthesis. mdpi.comresearchgate.net The challenges and successes in separating the various stereoisomers of related compounds like linalool (B1675412) oxide, using derivatization strategies, also contribute to the broader toolbox of synthetic chemists. semanticscholar.org

The synthesis of phosphoramidates from derivatives of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol is another area of methodological development. researchgate.net These compounds are important in medicinal chemistry and as ligands in asymmetric catalysis, and efficient synthetic routes to them are of significant interest. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for 1r,2s,5r 2 Isopropyl 5 Methylcyclohexanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation and stereochemical assignment of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol. wiley-vch.describd.com Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of the substituents on the cyclohexane (B81311) ring. mpg.deoc-praktikum.de

In the ¹H NMR spectrum of (-)-menthol, the chemical shifts and coupling constants of the protons are highly informative. For instance, the proton attached to the carbon bearing the hydroxyl group (C1-H) typically appears as a distinct multiplet, and its coupling constants with neighboring protons on the cyclohexane ring can help determine their relative stereochemistry (axial or equatorial). The large trans-diaxial coupling constants observed are characteristic of the all-equatorial arrangement of the methyl, isopropyl, and hydroxyl groups in the preferred chair conformation. mpg.deresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. mpg.deoc-praktikum.de The chemical shifts are sensitive to the local electronic environment and steric interactions, allowing for the differentiation of the diastereomers of menthol (B31143). mpg.de Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all proton and carbon signals. wiley-vch.demdpi.com These 2D NMR experiments reveal correlations between protons that are coupled to each other (COSY) and between protons and the carbons they are directly attached to (HSQC) or separated by two or three bonds (HMBC).

Computational DFT (Density Functional Theory) calculations are often used in conjunction with experimental NMR data to predict chemical shifts for different conformers. mpg.de By comparing the calculated shifts with the experimental values, the dominant conformation and the specific stereochemistry can be confidently assigned. For (-)-menthol, the best agreement is found for the chair conformation where all three substituents (hydroxyl, methyl, and isopropyl groups) occupy equatorial positions. mpg.de

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (CHOH)3.40 (ddd)71.4
C2 (CH-isopropyl)2.15 (m)50.0
C3 (CH₂)1.65 (m), 0.90 (m)34.3
C4 (CH-methyl)1.40 (m)44.9
C5 (CH₂)1.25 (m), 1.05 (m)23.1
C6 (CH₂)2.08 (m), 0.80 (m)31.5
C7 (CH₃)0.92 (d)22.1
C8 (CH-isopropyl)1.88 (m)25.6
C9 (CH₃-isopropyl)0.88 (d)21.0
C10 (CH₃-isopropyl)0.78 (d)16.1
OH1.6 (br s)-
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from various sources. oc-praktikum.deyoutube.comhmdb.ca

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Structural Elucidation in Research

Mass spectrometry (MS) is an essential analytical tool for the characterization of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, providing crucial information for molecular weight confirmation and structural elucidation. scribd.com When analyzed by techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and then fragmented. researchgate.net The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

The molecular ion peak [M]⁺ confirms the molecular weight of the compound. For (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (C₁₀H₂₀O), the expected molecular weight is approximately 156 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the confirmation of the elemental composition. mdpi.comresearchgate.net

The fragmentation pattern in the mass spectrum provides valuable structural information. researchgate.net Common fragmentation pathways for cyclic alcohols like menthol include the loss of a water molecule (H₂O), resulting in a peak at m/z [M-18]⁺. libretexts.org Other significant fragments arise from the cleavage of the cyclohexane ring and the loss of the isopropyl or methyl groups. researchgate.netlibretexts.org For example, the loss of the isopropyl group (C₃H₇) leads to a fragment at m/z [M-43]⁺. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. researchgate.net

Interactive Data Table: Common Mass Spectral Fragments of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

m/z Value Proposed Fragment Significance
156[C₁₀H₂₀O]⁺Molecular Ion
141[M - CH₃]⁺Loss of a methyl group
138[M - H₂O]⁺Loss of water
123[M - H₂O - CH₃]⁺Loss of water and a methyl group
113[M - C₃H₇]⁺Loss of an isopropyl group
95[C₇H₁₁]⁺Ring fragmentation
81[C₆H₉]⁺Ring fragmentation
71[C₅H₁₁]⁺Cleavage of isopropyl and methyl groups
43[C₃H₇]⁺Isopropyl cation
Note: Fragmentation patterns can vary based on the ionization method and energy. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, providing insights into its functional groups and conformational structure. nih.govfrontiersin.org

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups. researchgate.net For (-)-menthol, a prominent broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding in the condensed phase. spectrabase.comchegg.com The C-H stretching vibrations of the methyl and isopropyl groups, as well as the cyclohexane ring, appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration is typically found in the 1000-1200 cm⁻¹ range. spectrabase.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. annalsofrscb.roresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of (-)-menthol shows characteristic peaks for the C-H and C-C vibrations of the alkyl framework. Conformational studies often utilize both IR and vibrational circular dichroism (VCD), a technique that measures the differential absorption of left and right circularly polarized infrared light, to analyze the different conformers of menthol. researchgate.netflvc.org

Interactive Data Table: Key IR and Raman Vibrational Frequencies for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch~3360 (broad)~3360
C-H Stretch (asymmetric)~2955~2955
C-H Stretch (symmetric)~2870~2870
CH₂ Bend~1455~1455
C-O Stretch~1045, ~1028~1045
Ring VibrationsVarious in fingerprint regionVarious in fingerprint region
Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions. spectrabase.comannalsofrscb.ro

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Determination in Synthetic Studies

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the enantiomeric and diastereomeric purity of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, especially in the context of synthetic studies where mixtures of stereoisomers can be produced. mdpi.com Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment, which is achieved by using a chiral stationary phase (CSP) in the HPLC column. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for the chiral separation of menthol isomers. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for optimizing the separation. researchgate.net

Detectors such as a refractive index detector (RID) or an optical rotation detector can be used, as menthol lacks a strong UV chromophore. researchgate.net For quantitative analysis, a calibration curve is constructed using standards of known concentration. This allows for the precise determination of the enantiomeric excess (ee) or diastereomeric ratio in a given sample. researchgate.net

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry in Solid State

Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule in the solid state. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

For (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, growing a suitable single crystal is the first critical step. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is then analyzed to solve the crystal structure. The determination of the absolute configuration is often achieved using anomalous dispersion effects, especially when heavy atoms are not present in the molecule.

The crystal structure of (-)-menthol confirms that the cyclohexane ring adopts a chair conformation with the methyl, isopropyl, and hydroxyl groups all occupying equatorial positions. mpg.de This arrangement minimizes steric strain and is the most stable conformation, which is consistent with the findings from NMR spectroscopy and computational studies. mpg.denih.gov The precise atomic coordinates obtained from X-ray diffraction serve as the ultimate benchmark for validating the stereochemical assignments made by other spectroscopic methods. scribd.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Component Analysis in Complex Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. oup.com It is widely used for the analysis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol in complex mixtures, such as those obtained from chemical syntheses or natural product extractions. researchgate.net

In GC, the volatile components of a mixture are separated based on their boiling points and interactions with the stationary phase of the capillary column. For the analysis of menthol isomers, a chiral capillary column is often employed to achieve separation of the enantiomers and diastereomers. oup.comoup.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrometer provides a mass spectrum for each eluting component, which can be used for its identification by comparing it to a library of known spectra. oup.com This allows for the qualitative and quantitative analysis of each stereoisomer of menthol present in the mixture. oup.com GC/MS is particularly valuable for monitoring the progress of a reaction, identifying byproducts, and determining the purity of the final product.

Theoretical and Computational Chemistry Studies of 1r,2s,5r 2 Isopropyl 5 Methylcyclohexanol

Molecular Docking and Interaction Modeling in Chemical and Enzymatic Systems

Molecular docking and interaction modeling are powerful computational tools used to predict the binding orientation and affinity of a molecule to a target, such as a protein or enzyme. For (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (l-menthol), these studies have been instrumental in elucidating its interactions within biological systems, particularly with enzymes.

Research has shown that l-menthol (B7771125) interacts with various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govredalyc.org A study using a rat liver microsomal model investigated the inhibitory effects of l-menthol on several CYP isoenzymes. The results, quantified by the half-maximal inhibitory concentration (IC50), indicated that l-menthol exhibits moderate inhibition on CYP2D4 and CYP1A2. nih.gov This suggests that l-menthol could affect the metabolism of drugs that are primarily processed by these enzymatic pathways. nih.gov

Table 1: Inhibitory Effect of l-Menthol on Cytochrome P450 Enzymes
EnzymeProbe Drug UsedIC50 (μM)
CYP2D4Dextromethorphan4.35
CYP1A2Phenacetin8.67
CYP3A1Testosterone13.02
CYP2D1/2Dextromethorphan14.78
CYP2C11Tolbutamide234.9
CYP2E1Chlorzoxazone525.4
Data sourced from a study on the pharmacokinetic behaviors of l-menthol and its inhibition effects on CYP450 enzymes in rat liver microsomes. nih.gov

Further computational studies have explored the interactions of l-menthol derivatives. For instance, molecular docking was used to investigate the binding pattern of novel menthol-derived 1,2,4-triazole-thioether compounds with the enzyme cytochrome P450 14α-sterol demethylase (CYP51), a key target for antifungal agents. mdpi.com Beyond enzymes, interaction modeling has been applied to understand the chirality-dependent behavior of l-menthol and its enantiomer, d-menthol, with biomembrane models, revealing differences in how they affect membrane heterogeneity. nih.gov Studies also show l-menthol exhibits significant inhibitory activity against angiotensin-converting enzyme 2 (ACE2) and 5-lipoxygenase (5-LOX). researchgate.net

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Prediction of Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol to understand its molecular properties and interactions. DFT calculations, specifically using the B3LYP functional, have been employed to analyze the molecular interactions between l-menthol and other molecules like thymol (B1683141). mdpi.com These studies calculate electronic and complexation energies to determine the stability of different molecular dimers. For example, a dimer formed between thymol and menthol (B31143) via a strong O-H···O hydrogen bond was identified as the most stable configuration. mdpi.com

DFT is also used to optimize molecular geometries and calculate thermodynamic properties. nih.govacs.orgsci-hub.se In a study of deep eutectic solvents formed between l-menthol and acetic acid, DFT at the ωB97XD/6-311G(d,p) level of theory was used to optimize the structures of the most favorable cluster conformers and calculate their thermochemical properties. acs.orgsci-hub.se The analysis of computed Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gaps helps validate the spontaneous formation of these solvents through strong hydrogen bonding. acs.orgsci-hub.se

Table 2: DFT Calculated Energies of Thymol-Menthol Dimers
Dimer ConfigurationInteraction TypeCorrected Complexation Energy (kcal/mol)
Thym_Ment_1O-H···O-H Hydrogen Bond-7.61
Thym_Ment_2C-H···O Interaction-5.06
Thym_Ment_3C-H···π Interaction-4.94
Data from a DFT study on molecular interactions between thymol and l-menthol, calculated at the B3LYP/6-31G(d,p) level. mdpi.com

Conformational Analysis and Stereoelectronic Effects in (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and its Derivatives

The biological activity and physical properties of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol are intrinsically linked to its three-dimensional structure. Conformational analysis, often aided by DFT calculations, is essential for determining the most stable arrangement of its atoms. The lowest energy conformation of l-menthol features the cyclohexane (B81311) ring in a chair conformation with all three substituents—the hydroxyl, isopropyl, and methyl groups—in equatorial positions to minimize steric hindrance. chegg.com

A combined NMR and DFT approach has been used to perform a detailed conformational analysis of menthol and its diastereomers. mpg.de These studies revealed that the assignment of certain 13C NMR chemical shifts could only be accurately accomplished through DFT calculations. This is due to stereoelectronic factors, such as the γ-gauche effect, where a substituent has a shielding effect on a carbon atom three bonds away in a gauche conformation. mpg.de The excellent correlation between calculated and experimental chemical shifts validates the accuracy of the computed conformations. mpg.de

Furthermore, the rotational position (dihedral angle) of the bulky isopropyl group significantly influences the relative stability of different conformers. mpg.de Computational studies have also been applied to derivatives, such as in the analysis of l-menthol/acetic acid deep eutectic solvents, where molecular dynamics simulations and DFT were used to identify the most energetically favorable conformers of the molecular clusters. acs.orgsci-hub.se

Computational Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable for predicting the reactivity and selectivity of molecules in chemical reactions and biological interactions. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For derivatives of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, 3D-QSAR analysis has been successfully applied to understand and predict their biological efficacy. In one study, a series of novel menthol-derived 1,2,4-triazole-thioether compounds were synthesized and tested for antifungal activity. mdpi.com A Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was used to build a predictive model for their activity against the fungus Physalospora piricola. mdpi.com

The resulting model demonstrated good statistical reliability and predictive power, as indicated by its high cross-validated coefficient (q²) and correlation coefficient (r²). mdpi.com Such models are crucial for guiding the design of more potent derivatives by identifying the key structural features that enhance or diminish activity. The use of l-menthol derivatives as chiral auxiliaries in asymmetric synthesis also highlights the importance of its structure in controlling reaction selectivity. nih.gov

Table 3: Statistical Parameters of the CoMFA Model for Menthol Derivatives
ParameterValueDescription
q² (Cross-validated coefficient)0.514Indicates the predictive ability of the model. A value > 0.5 is considered good.
r² (Correlation coefficient)0.991Measures the correlation between predicted and actual activity. A value > 0.8 is considered reliable.
F value183.384The Fischer ratio, indicating the statistical significance of the model.
S (Standard error of estimate)0.050Measures the deviation of the predicted values from the experimental values.
Data from a 3D-QSAR analysis of the antifungal activity of menthol-derived 1,2,4-triazole-thioether compounds. mdpi.com

Natural Occurrence, Isolation, and Biosynthetic Pathways of 1r,2s,5r 2 Isopropyl 5 Methylcyclohexanol

Methodologies for Isolation and Characterization from Botanical and Microbial Sources

The primary natural source of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol is the essential oil of mint plants, particularly peppermint (Mentha x piperita) and corn mint (Mentha arvensis). elchemy.comnih.gov The biosynthesis and storage of the essential oil are localized in specialized structures on the plant's surface called peltate glandular trichomes, or oil glands. nih.gov A mechanical method for isolating these glands provides a concentrated source for studying the biosynthetic enzymes and their transcripts. nih.gov

Isolation Techniques: Various methods are employed to extract the essential oil from the plant material, with the goal of maximizing the yield of high-quality menthol (B31143). iscientific.org

Steam Distillation: This is a widely used commercial method for extracting essential oils from plant materials. elchemy.comiscientific.org Harvested mint leaves are subjected to steam, which ruptures the oil glands and vaporizes the volatile compounds, including menthol. The steam and oil vapor mixture is then cooled, and the essential oil separates from the water. elchemy.com

Hydrodistillation: In this method, the plant material is boiled in water to release the essential oils. iscientific.org It has been reported that hydrodistillation can yield up to 81% menthol at a temperature of 30°C. iscientific.org

Solvent Extraction: This technique uses a solvent, such as ethanol (B145695) or hexane (B92381), to dissolve the essential oils from the plant powder. greenskybio.com The choice of solvent is critical, with ethanol often being preferred for food and pharmaceutical applications due to its lower toxicity. greenskybio.com

Supercritical Fluid Extraction: This is another advanced method used for extracting essential oils. iscientific.org

Following the initial extraction of the crude essential oil, further purification steps are necessary to isolate pure (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol crystals.

Purification and Crystallization:

Fractional Distillation: The crude oil is heated in a distillation apparatus. Since menthol has a specific boiling point (216.5 °C), it can be separated from other volatile components with different boiling points. greenskybio.com

Crystallization: The menthol-rich fraction is cooled. As the temperature drops, menthol crystallizes out of the oil. elchemy.comstackexchange.com The crystals are then separated by filtration, washed, and dried to yield the pure compound. elchemy.com

Characterization: The chemical characterization of the isolated essential oil and its components is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). iscientific.org This technique separates the individual compounds in the oil and provides data for their identification and quantification. iscientific.org

Table 1: Comparison of Menthol Extraction Methods

Extraction MethodDescriptionReported Yield/ConditionsSource(s)
Steam Distillation Plant material is treated with steam to vaporize volatile compounds.A common commercial method. elchemy.comiscientific.org
Hydrodistillation Plant material is boiled in water.Can extract up to 81% menthol at 30°C. iscientific.org
Solvent Extraction A solvent like ethanol is used to dissolve essential oils.Ethanol is a preferred solvent for food-grade products. greenskybio.com

Elucidation of Biosynthetic Routes to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and Related Monoterpenoids

The biosynthesis of (-)-menthol in peppermint is a complex, multi-step process that has been extensively studied. frontiersin.org It involves eight enzymatic steps to convert the primary metabolite geranyl diphosphate (B83284) into (-)-menthol. nih.govresearchgate.net This pathway not only produces menthol but also several related monoterpenoids, and the final composition of the essential oil is directly determined by the activities of the pathway's enzymes. researchgate.net

The pathway begins with the universal monoterpene precursor, geranyl diphosphate (GPP), which is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net The key steps are as follows:

Cyclization: Geranyl diphosphate is cyclized by the enzyme (-)-limonene (B1674923) synthase (LS) to form the parent olefin, (-)-(4S)-limonene. This is the first committed step in the pathway. nih.govnih.gov

Hydroxylation: (-)-Limonene undergoes hydroxylation at the C3 position by a cytochrome P450 enzyme, (-)-limonene-3-hydroxylase (L3OH), to yield (-)-trans-isopiperitenol (B1216475). nih.govresearchgate.net

Dehydrogenation: The hydroxyl group of (-)-trans-isopiperitenol is oxidized by (-)-trans-isopiperitenol dehydrogenase (IPD) to form (-)-isopiperitenone (B1197589). nih.govresearchgate.net

Reduction: The double bond of (-)-isopiperitenone is reduced by (-)-isopiperitenone reductase (IPR) to produce (+)-cis-isopulegone. researchgate.net

Isomerization: (+)-cis-Isopulegone isomerase (IPGI) catalyzes the isomerization of (+)-cis-isopulegone to (+)-pulegone. frontiersin.org

Second Reduction: (+)-Pulegone is a critical branch point. It can be converted to menthofuran (B113398) by menthofuran synthase (MFS) or reduced by pulegone (B1678340) reductase (PR) to a mixture of (-)-menthone (B42992) and (+)-isomenthone. frontiersin.orgresearchgate.net

Final Reduction to Menthol: In the final step, (-)-menthone is reduced to the target compound, (1R,2S,5R)-(-)-menthol, by the enzyme (-)-menthone reductase (MMR). researchgate.netnih.gov

This entire biosynthetic process is highly organized, occurring across at least four different subcellular compartments within the glandular trichome cells. nih.govnih.gov

Table 2: Key Enzymes in the (-)-Menthol Biosynthetic Pathway

EnzymeAbbreviationFunctionSource(s)
(-)-Limonene synthaseLSCyclizes geranyl diphosphate to (-)-limonene. nih.govresearchgate.net
(-)-Limonene-3-hydroxylaseL3OHHydroxylates (-)-limonene to (-)-trans-isopiperitenol. nih.govresearchgate.net
(-)-trans-Isopiperitenol dehydrogenaseIPDOxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone. nih.govresearchgate.net
(-)-Isopiperitenone reductaseIPRReduces (-)-isopiperitenone to (+)-cis-isopulegone. researchgate.net
(+)-Pulegone reductasePRReduces (+)-pulegone to (-)-menthone and (+)-isomenthone. frontiersin.orgresearchgate.net
(-)-Menthone reductaseMMRReduces (-)-menthone to (-)-menthol. researchgate.netnih.gov

Enantiospecificity and Stereoselectivity in Biological Production and Enzyme Activity

The biological production of (-)-menthol is characterized by a high degree of enantiospecificity and stereoselectivity, which is essential for producing the correct isomer with the desired cooling properties. The pathway involves the installation of three chiral centers on the p-menthane (B155814) ring, ultimately yielding the specific (1R,2S,5R) configuration of (-)-menthol. nih.gov

The stereochemical outcome of the pathway is controlled by the specificities of several key enzymes:

Limonene (B3431351) Synthase (LS): The pathway begins with the stereospecific cyclization of the achiral precursor geranyl diphosphate into (-)-(4S)-limonene. Different limonene synthase enzymes in other plants can produce (+)-limonene, which leads to different downstream products like carvone. researchgate.net

Pulegone Reductase (PR): This enzyme reduces (+)-pulegone to produce both (-)-menthone and (+)-isomenthone, which are stereoisomers. frontiersin.org

Menthone Reductases: The final reduction step is a critical control point for stereochemistry. Peppermint possesses two distinct, NADPH-dependent menthone reductases that act on the ketone (-)-menthone, but produce different stereoisomers of menthol. nih.govnih.gov

(-)-Menthone:(-)-(3R)-menthol reductase (MMR): This enzyme stereoselectively reduces (-)-menthone (which has a 1R, 4S configuration) to (-)-menthol (1R, 3R, 4S). It specifically forms alcohols with a (3R) configuration. nih.gov

(-)-Menthone:(+)-(3S)-neomenthol reductase (MNMR or MNR): This enzyme reduces (-)-menthone to (+)-neomenthol, which has a (3S) configuration. nih.govnih.gov

The product profile of these reductases is highly stereoselective. MMR acts on (-)-menthone to form (-)-menthol, while its action on (+)-isomenthone yields (+)-neoisomenthol. Conversely, MNMR acts on (-)-menthone to produce (+)-neomenthol and on (+)-isomenthone to produce (+)-isomenthol. nih.gov The predominance of MMR activity in mature peppermint oil glands ensures that (-)-menthone is primarily converted to the desired (-)-menthol, which is the main component of high-quality peppermint oil. nih.gov

This enzymatic control highlights how biological systems can achieve high levels of stereochemical precision, producing a single, optically active compound from a series of biosynthetic transformations. nih.gov

Emerging Research Directions and Future Prospects for 1r,2s,5r 2 Isopropyl 5 Methylcyclohexanol Research

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The industrial-scale synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol has traditionally relied on multi-step chemical processes. However, increasing environmental awareness and the push for a circular economy are catalyzing a shift towards more sustainable and greener synthetic routes. symrise.com Key areas of innovation include the use of renewable feedstocks, biocatalysis, and the development of more efficient and waste-minimizing chemical reactions.

One of the most significant advancements in green synthesis is the utilization of renewable starting materials. For instance, Takasago International Corporation's asymmetric synthesis of l-menthol (B7771125), a process celebrated for its green and sustainable approach, uses myrcene (B1677589) obtained from gum rosin, a renewable resource. nih.govallfordrugs.com This process is considered carbon-neutral and highly efficient, showcasing the potential of bio-based feedstocks in reducing the carbon footprint of chemical manufacturing. nih.gov

Biocatalysis represents another cornerstone of green chemistry in menthol (B31143) synthesis. Researchers are increasingly turning to enzymes and whole-cell systems to perform stereoselective transformations with high efficiency and under mild reaction conditions. For example, lipase-catalyzed acylation of l-menthol in deep eutectic solvents (DES) is being explored for the production of l-menthyl esters. nih.gov This approach not only utilizes a biocatalyst but also employs a green solvent system. nih.gov Furthermore, recombinant E. coli cells have been engineered to efficiently produce l-menthol through the kinetic resolution of DL-menthyl acetate (B1210297), achieving a high substrate-to-catalyst ratio and improved space-time yield. nih.gov The use of engineered microorganisms for the production of (-)-menthol is a promising synthetic biology approach, with studies focusing on identifying and engineering enzymes like isopulegone (B1219328) isomerase to create efficient biosynthetic pathways. acs.org

In addition to biocatalysis, innovations in chemocatalysis are also contributing to greener synthetic routes. The development of metal-free catalytic systems is a key objective to avoid product contamination and environmental issues associated with heavy metals. europa.eu The NEUTRAMENTH project, for example, has explored a one-step, metal-free synthesis of menthol from citronellal (B1669106), leveraging redox-neutral reactions to minimize by-products. europa.eu Similarly, green oxidation procedures for converting menthol to menthone using reagents like calcium hypochlorite (B82951) are being developed as safer and more environmentally friendly alternatives to traditional methods that use toxic reagents like chromic acid. wiserpub.comresearchgate.net

The table below summarizes some of the key industrial and emerging sustainable synthesis routes for (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol.

Synthesis RouteStarting MaterialKey FeaturesReference(s)
Takasago Process Myrcene (renewable)Asymmetric isomerization using a Rh-BINAP catalyst; carbon-neutral. nih.govallfordrugs.com
Symrise Process Thymol (B1683141)Hydrogenation followed by resolution of enantiomers; near-zero waste. symrise.comresearchgate.net
BASF Process CitralMulti-step chemical synthesis with potential for using renewable feedstocks. europa.eud-nb.info
Biocatalytic Acylation l-menthol and fatty acidsUse of lipase (B570770) enzymes in deep eutectic solvents (DES). nih.gov
Recombinant E. coli DL-menthyl acetateWhole-cell biocatalysis for kinetic resolution. nih.gov
Metal-Free Synthesis CitronellalOne-step, redox-neutral reaction avoiding heavy metal catalysts. europa.eu

Application of Machine Learning and Artificial Intelligence in Chemical Research

Furthermore, AI can significantly enhance the efficiency of process optimization. By developing models that can predict how variables such as temperature, pressure, and catalyst loading affect reaction yield and enantioselectivity, researchers can more rapidly identify the optimal conditions for a given synthesis. arxiv.org Techniques like Bayesian optimization can be employed to intelligently explore the parameter space, reducing the number of experiments required to achieve high performance. arxiv.org

In the context of terpene biosynthesis, machine learning models are being developed to predict the chemical structure of a terpene scaffold produced by a specific terpene synthase (TPS) enzyme based on its amino acid sequence. cvut.czbiorxiv.orgbiorxiv.org This is particularly relevant for the biocatalytic production of menthol, as it can accelerate the discovery and engineering of novel enzymes with improved activity and selectivity. researchgate.net For example, ML models have been successfully used to discover new TPS enzymes that were not detected by conventional computational methods. biorxiv.orgbiorxiv.org A deep learning model named EnzyKR has also been developed to predict the outcomes of hydrolase-catalyzed kinetic resolutions, a key strategy for obtaining enantiomerically pure compounds. nih.gov

The table below highlights the potential applications of AI and machine learning in the research of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol.

Application AreaAI/ML TechniquePotential ImpactReference(s)
Catalyst Discovery Machine Learning, Deep LearningAccelerated screening of catalyst candidates; prediction of catalyst performance. meryt-chemical.comeurekalert.orgjoaiar.org
Process Optimization Bayesian Optimization, Active LearningRapid identification of optimal reaction conditions; reduced experimental effort. arxiv.org
Biosynthesis Machine Learning, Deep LearningPrediction of terpene synthase function from sequence; discovery of novel enzymes. cvut.czbiorxiv.orgbiorxiv.orgresearchgate.net
Reaction Outcome Prediction Deep Learning Models (e.g., EnzyKR)Prediction of enantioselectivity in kinetic resolutions. nih.gov

Development of New Functional Materials and Advanced Catalytic Systems utilizing the Chiral Framework

The unique three-dimensional structure and chirality of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol make it a valuable building block for the development of new functional materials and advanced catalytic systems. The chiral framework of menthol can be exploited to impart specific properties to larger molecules and materials, opening up a wide range of potential applications.

One area of active research is the synthesis of novel menthol derivatives with enhanced or new biological activities. For example, researchers have synthesized menthyl esters of amino acids, such as valine and isoleucine, which have shown promising anti-inflammatory and anti-obesity properties. news-medical.net Other studies have focused on creating water-soluble menthol derivatives through glycosylation, which could have applications in the food and pharmaceutical industries. researchgate.net The synthesis of peroxyacetylenic derivatives of menthol has also been explored. researchgate.net

The chiral nature of menthol is particularly valuable in the field of asymmetric catalysis, where it can be used as a chiral auxiliary. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. Menthol has been used in this capacity for the synthesis of enantiomerically pure sulfoxides. wikipedia.org

Furthermore, the chiral scaffold of menthol can be incorporated into more complex catalytic systems, such as chiral metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.comrsc.orgnih.gov These porous crystalline materials have a high surface area and can be designed with specific catalytic sites within a chiral environment. mdpi.comrsc.org By using chiral building blocks derived from or inspired by menthol, it may be possible to create highly selective heterogeneous catalysts for a variety of asymmetric transformations. mdpi.comresearchgate.net The development of such catalysts is a key goal in sustainable chemistry, as they can be easily separated from the reaction mixture and reused. rsc.org

The table below provides examples of how the chiral framework of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol is being utilized in the development of new materials and catalysts.

ApplicationMaterial/SystemFunction/PropertyReference(s)
Therapeutics Menthyl esters of amino acidsAnti-inflammatory, anti-obesity news-medical.net
Food/Pharma Menthol glycosidesIncreased water solubility researchgate.net
Asymmetric Synthesis Chiral auxiliaryControl of stereochemistry wikipedia.org
Heterogeneous Catalysis Chiral Metal-Organic Frameworks (MOFs)Enantioselective catalysis, recyclability mdpi.comrsc.orgresearchgate.net
Heterogeneous Catalysis Chiral Covalent Organic Frameworks (COFs)Photocatalytic asymmetric reactions mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-isopropyl-5-methylhexanol in laboratory settings?

  • Methodological Answer : The compound can be synthesized via esterification of branched C10 alcohols with (meth)acrylic acid, using polymerization inhibitors like diesters of dicarboxylic acids esterified with N-oxyl groups. Key intermediates include isomeric mixtures of C10 alcohols (e.g., 2-isopropyl-5-methylhexanol), with purity enhanced through fractional distillation or chiral chromatography .
  • Key Data :

Reaction TypeCatalysts/Purity EnhancersYield Optimization Strategies
EsterificationN-oxyl inhibitorsFractional distillation, chiral resolution

Q. How can the stereochemical purity of this compound be validated experimentally?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric detection. Confirm absolute configuration via X-ray crystallography of derivatives (e.g., phosphinate esters), as demonstrated in (Rp)-2-isopropyl-5-methylcyclohexyl isopropyl(phenyl)phosphinate .
  • Analytical Parameters :

TechniqueResolution CriteriaReference Standard
Chiral HPLCRetention time < 2% RSDRacemic mixture control
X-ray CrystallographyR-factor < 0.05CCDC-deposited structures

Advanced Research Questions

Q. How does the stereochemistry of this compound derivatives influence their efficacy in rare earth element (REE) extraction?

  • Methodological Answer : Phosphoric acid derivatives (e.g., D2iP5MHPA) exhibit enhanced REE extraction due to stereospecific coordination. The (R)-configuration improves phase-transfer kinetics by reducing steric hindrance during complexation with lanthanides. Compare dimerization constants (e.g., D2iP5MHPA: ~10⁻³ M⁻¹ vs. D2EHPA: ~10⁻² M⁻¹) to evaluate sediment formation risks .
  • Performance Metrics :

DerivativeExtraction Efficiency (Ce³⁺)Dimerization Constant (M⁻¹)
D2iP5MHPA92% (pH 3.5)1.2 × 10⁻³
D2EHPA85% (pH 3.5)5.6 × 10⁻²

Q. What computational models predict the solvent interactions of this compound in non-polar systems?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) parametrized for branched alcohols. Analyze radial distribution functions (RDFs) to quantify hydrogen-bonding interactions in toluene or hexane. Validate with experimental partition coefficients (log P) from shake-flask assays .
  • Simulation Parameters :

SoftwareForce FieldSolvent SystemKey Outputs
GROMACSOPLS-AAToluene/hexaneRDFs, Gibbs free energy

Data Contradictions & Resolution

Q. How do conflicting reports on the hydrolytic stability of this compound derivatives impact experimental design?

  • Analysis : Discrepancies arise from solvent polarity (e.g., aqueous vs. anhydrous conditions). For hydrolytically sensitive applications (e.g., phosphorofluoridate synthesis), use anhydrous solvents (e.g., THF) and inert atmospheres. Stability assays under controlled humidity (e.g., 40% RH, 25°C) are critical .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in biological studies?

  • Guidelines : Adhere to EPA DSSTox and ECHA standards. Prohibit in vivo administration due to undefined toxicity profiles. Use fume hoods for volatile derivatives (e.g., phosphonofluoridates) and LC-MS for trace analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.